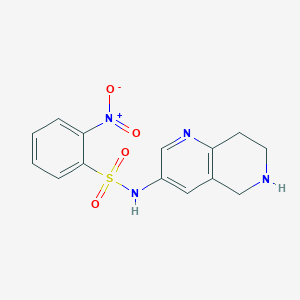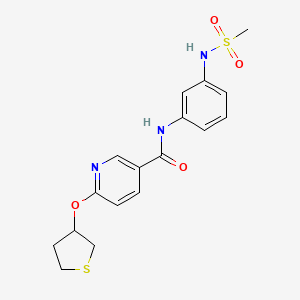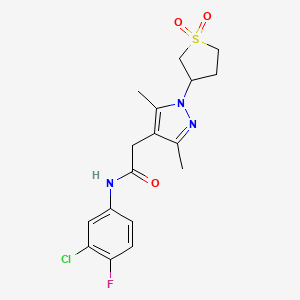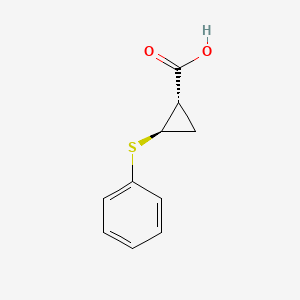![molecular formula C7H4BrN3O2 B2631328 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-50-1](/img/structure/B2631328.png)
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 832735-60-1 . It has a molecular weight of 198.02 and its IUPAC name is 7-bromo [1,2,4]triazolo [4,3-a]pyridine . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine is 1S/C6H4BrN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H . This indicates that the compound consists of a bromine atom, a nitrogen-containing triazole ring, and a pyridine ring .Physical And Chemical Properties Analysis
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The scientific interest in 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid primarily revolves around its potential as a versatile synthetic intermediate. Research demonstrates the synthesis of related triazolopyridines and their structural characterization, highlighting the chemical's utility in the development of novel compounds with potential biological activities. For instance, efficient methods for synthesizing triazolopyridines through oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions have been developed, providing a pathway for producing these compounds with precise structural features (El-Kurdi et al., 2021). Additionally, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their conversion to various analogues through ring rearrangement and diversification processes has been reported, showcasing the chemical's adaptability for further chemical transformations (Tang et al., 2014).
Biological Activity Potential
Although the direct applications of this compound were not found in the research, the studies on similar triazolopyridine compounds reveal a broader interest in exploring their biological activities. The structural motifs of triazolopyridines have been associated with various biological activities, prompting investigations into their potential pharmaceutical applications. For example, the synthesis of triazolopyridine derivatives and evaluation of their antibacterial activities have been conducted, demonstrating the potential of these compounds in developing new antimicrobial agents (Xiao et al., 2014). Such research underlines the importance of structural diversification, as enabled by intermediates like this compound, in discovering new biologically active molecules.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335 , indicating potential hazards if ingested, in contact with skin, or if inhaled. Precautionary statements include P261-P280-P305+P351+P338 , suggesting measures to prevent exposure and procedures to follow in case of contact.
Propiedades
IUPAC Name |
7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-2-11-5(3-4)9-10-6(11)7(12)13/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFUVTRWQVNKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)O)C=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2631246.png)
![(Z)-1-benzyl-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631247.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2631250.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2631252.png)





![Ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate](/img/structure/B2631262.png)

![4,5-Dimethyl-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-1,3-thiazole](/img/structure/B2631267.png)
